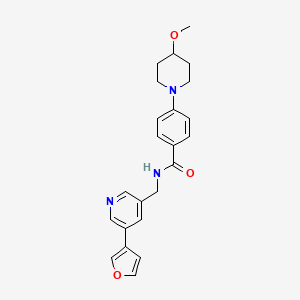
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound that incorporates furan, pyridine, and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be described as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Pyridine Ring | Pyridine |
| Piperidine Ring | Piperidine |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, derivatives containing furan and pyridine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 0.5 µg/mL, indicating potent antibacterial effects .
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity. For example, certain pyrazole derivatives exhibited EC50 values against Sclerotinia sclerotiorum comparable to established fungicides like Fluxapyroxad . This suggests that this compound may also possess antifungal potential worth exploring.
Anticancer Activity
The compound's structural features suggest possible interactions with biological targets involved in cancer progression. Research indicates that similar benzamide derivatives can inhibit key enzymes associated with tumor growth and metastasis. For instance, studies on related compounds have shown inhibition of succinate dehydrogenase (SDH), which is crucial in cancer metabolism . This inhibition could lead to reduced tumor viability and proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.
- Cell Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial cell membranes, leading to cell death.
- Receptor Modulation : The ability to interact with various receptors could modulate signaling pathways involved in inflammation and cancer progression.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of related compounds:
- Study on Antimicrobial Activity : A series of pyrrole-containing benzamides were synthesized and evaluated for their antibacterial properties against MRSA and E. coli. The most potent derivative showed an MIC of 0.125 µg/mL against MRSA .
- Antifungal Evaluation : Another study focused on pyrazole derivatives that demonstrated significant antifungal activity against Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(4-methoxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-22-6-9-26(10-7-22)21-4-2-18(3-5-21)23(27)25-14-17-12-20(15-24-13-17)19-8-11-29-16-19/h2-5,8,11-13,15-16,22H,6-7,9-10,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDMNYLGWCJGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














